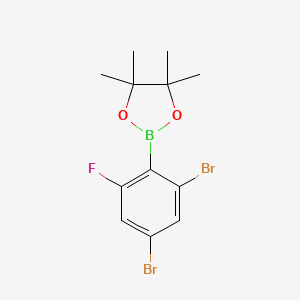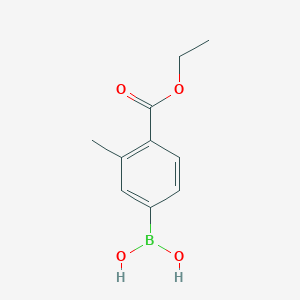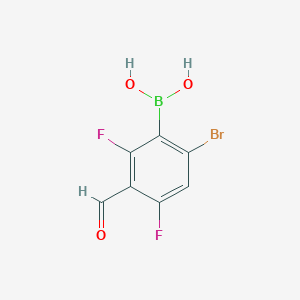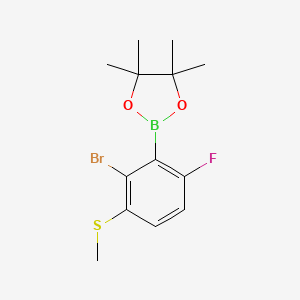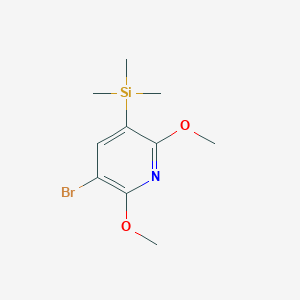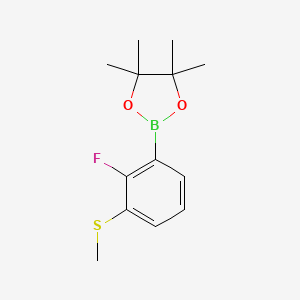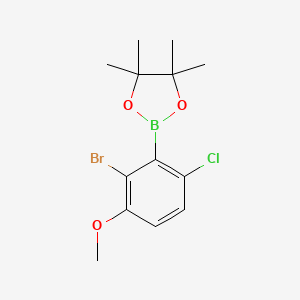
3-Bromo-2-methylphenylboronic acid pinacol ester
概要
説明
3-Bromo-2-methylphenylboronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H18BBrO2 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用
Palladium-Catalyzed Reactions
- Synthesis of Unsymmetrical 1,3-Dienes : Utilized in the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates for the synthesis of 1-alkenylboronic acid pinacol esters, leading to the one-pot synthesis of unsymmetrical 1,3-dienes (Takagi et al., 2002).
Polymer Chemistry
- Synthesis of π-Conjugated Polymers : Involved in alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura Condensation Polymerization. This method allows for the synthesis of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties (Nojima et al., 2016).
- Preparation of Perfluorocyclobutyl (PFCB) Copolymers : Used in the synthesis of PFCB polymers with high molecular weights and superb thermal stability, showing potential in photoluminescence studies (Neilson et al., 2007).
Phosphorescence Research
- Phosphorescent Properties of Arylboronic Esters : Discovered that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the notion that heavy atoms or carbonyl groups are necessary for efficient generation of a triplet excited state in organic molecules (Shoji et al., 2017).
Electroluminescence and AIE Luminogens
- Mechanochromism and Electroluminescence in Tetraphenylethylene Substituted Phenanthroimidazoles : The Suzuki cross-coupling reaction of bromophenanthroimidazoles with 4-(1,2,2-triphenylvinyl)phenylboronic acid pinacol ester results in compounds with aggregation-induced emission (AIE), mechanochromic, and electroluminescence properties. This has applications in organic light-emitting diodes (OLEDs) (Jadhav et al., 2017).
Miscellaneous Applications
- Catalysis and Synthesis : The ester is used in various catalytic and synthetic processes, including the borylation of aryl halides, preparation of alkenylboronic acid pinacol esters, and Suzuki-Miyaura cross-coupling reactions for creating diverse biaryl compounds (Pandarus et al., 2014; Matteson & Tripathy, 1974; Spencer et al., 2011).
作用機序
Target of Action
The primary targets of 3-Bromo-2-methylphenylboronic acid pinacol ester, also known as 2-(3-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic synthesis reactions . This compound is a highly valuable building block in organic synthesis .
Mode of Action
This compound interacts with its targets through a process called catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction utilizes a radical approach .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by these factors.
Result of Action
The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This allows for the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
While specific safety and hazard information for 3-Bromo-2-methylphenylboronic acid pinacol ester is not available, general precautions for handling boronic esters include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
生化学分析
Biochemical Properties
The 3-Bromo-2-methylphenylboronic acid pinacol ester is involved in various biochemical reactions. It is utilized in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the Suzuki–Miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that boronic esters, including pinacol boronic esters, are usually bench stable .
特性
IUPAC Name |
2-(3-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKJTENBXNNKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








